2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile 2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16544337
InChI: InChI=1S/C10H7N3O/c11-5-8-4-9(14-10(8)12)7-2-1-3-13-6-7/h1-4,6H,12H2
SMILES:
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol

2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile

CAS No.:

Cat. No.: VC16544337

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile -

Specification

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
IUPAC Name 2-amino-5-pyridin-3-ylfuran-3-carbonitrile
Standard InChI InChI=1S/C10H7N3O/c11-5-8-4-9(14-10(8)12)7-2-1-3-13-6-7/h1-4,6H,12H2
Standard InChI Key QPBVEGPYLIZQFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=CC(=C(O2)N)C#N

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile consists of a five-membered furan ring substituted at the 2-position with an amino group (NH2-\text{NH}_2) and at the 3-position with a cyano group (CN-\text{CN}). The 5-position of the furan ring is fused to a pyridine moiety, introducing aromatic nitrogen heterocyclicity . This arrangement creates a planar, conjugated system that enhances stability and enables π-π stacking interactions in biological and materials contexts.

Table 1: Molecular Properties of 2-Amino-5-(pyridin-3-YL)furan-3-carbonitrile

PropertyValueSource
Molecular FormulaC10H7N3O\text{C}_{10}\text{H}_7\text{N}_3\text{O}
Molecular Weight185.18 g/mol
IUPAC Name2-Amino-5-(pyridin-3-yl)furan-3-carbonitrile
Hybridizationsp² (furan and pyridine rings)

A notable discrepancy exists in literature: PubChem lists a pyrrole-based analogue (2-amino-5-pyridin-3-yl-1H-pyrrole-3-carbonitrile) with the formula C10H8N4\text{C}_{10}\text{H}_8\text{N}_4 and a molecular weight of 184.20 g/mol . This highlights the need for rigorous structural verification, as furan and pyrrole derivatives, though similar, exhibit distinct electronic and reactivity profiles.

Synthesis Methods

Multi-Step Organic Synthesis

The compound is typically synthesized via multi-step reactions starting from pyridine and furan precursors. Key steps include:

  • Cyclization: Formation of the furan ring using Thorpe–Ziegler or Friedländer reactions .

  • Functionalization: Introduction of the amino and cyano groups via nucleophilic substitution or condensation .

For example, microwave-assisted Friedländer reactions between o-amino nitriles and cycloalkanones reduce reaction times to 30 minutes with yields of 75–87% . Similar methods employ AlCl₃ as a Lewis catalyst in 1,2-dichloroethane under reflux .

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldSource
Friedländer ReactionAlCl₃, 1,2-dichloroethane, reflux75–87%
Microwave IrradiationCyclopentanone, 30 min, 150°C82%
Thorpe–Ziegler CyclizationChloroacetonitrile, baseN/R

Mechanistic Insights

Density functional theory (DFT) studies on analogous systems reveal that cyclization proceeds via Michael adduct formation, followed by intramolecular nucleophilic attack or SCN group substitution . Solvent polarity and temperature critically influence reaction pathways, with polar aprotic solvents favoring cyclization .

Applications in Materials Science

Electronic Materials

The conjugated π-system and electron-withdrawing cyano group make this compound a candidate for organic semiconductors. Theoretical studies predict a bandgap of 2.8–3.2 eV, suitable for photovoltaic applications.

Metal-Organic Frameworks (MOFs)

As a linker, the pyridine moiety coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form porous MOFs with high surface areas (>1000 m²/g). These MOFs show promise in gas storage and catalysis.

Future Research Directions

  • Synthetic Optimization: Scalable protocols using flow chemistry or biocatalysis.

  • In Vivo Studies: Toxicity and pharmacokinetic profiling for Alzheimer’s applications.

  • Materials Characterization: Charge-carrier mobility measurements in thin-film devices.

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